molecular formula C11H9N3 B068898 4-(4-Methyl-1h-imidazol-2-yl)-benzonitrile CAS No. 172980-19-7

4-(4-Methyl-1h-imidazol-2-yl)-benzonitrile

Cat. No.: B068898
CAS No.: 172980-19-7
M. Wt: 183.21 g/mol
InChI Key: HDSGTAFETTULSR-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a cyanophenyl group and a methyl group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction allows for the rapid and sustainable synthesis of the desired compound . The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

2-(4-Cyanophenyl)-4-methyl-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyanophenyl)-4-methyl-1H-imidazole is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

172980-19-7

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-8-7-13-11(14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14)

InChI Key

HDSGTAFETTULSR-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)C#N

Synonyms

4-(4-METHYL-1H-IMIDAZOL-2-YL)-BENZONITRILE

Origin of Product

United States

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